Ethyl methyl sulfoxide

Übersicht

Beschreibung

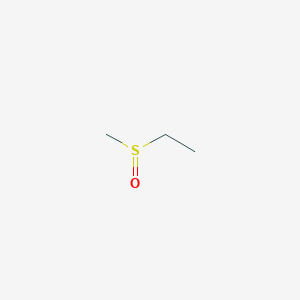

Ethyl methyl sulfoxide is an organosulfur compound with the chemical formula CH₃S(O)C₂H₅. It belongs to the class of sulfoxides, which are characterized by the presence of a sulfur atom bonded to an oxygen atom and two carbon atoms. This compound is a colorless liquid at room temperature and is known for its polar nature, which makes it a versatile solvent in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl methyl sulfoxide can be synthesized through the oxidation of ethyl methyl sulfide. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is typically carried out at a temperature range of 60-80°C for 4-5 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable oxidation processes. For example, the oxidation of ethyl methyl sulfide using hydrogen peroxide in the presence of a catalyst like tantalum carbide can yield high amounts of this compound with minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl methyl sulfoxide undergoes various chemical reactions, including:

Reduction: It can be reduced back to ethyl methyl sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, periodic acid, and catalysts like tantalum carbide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: Ethyl methyl sulfone.

Reduction: Ethyl methyl sulfide.

Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

1.1. Solvent Properties

EMSO is recognized for its high polarity and ability to dissolve a wide range of organic and inorganic compounds. It serves as an effective solvent in organic synthesis, particularly in reactions involving alkyl halides and nucleophiles. For instance, studies have shown that EMSO can facilitate reactions without the evolution of heat, making it suitable for sensitive chemical processes .

1.2. Chiral Sulfoxide Preparation

Recent research highlights the use of EMSO in the biocatalytic preparation of chiral sulfoxides via sulfoxide reductases. The enzyme MsrA has demonstrated high substrate tolerance and catalytic efficiency when using EMSO as a substrate, leading to the production of optically active sulfoxides with significant enantiomeric excess . This application is particularly valuable in pharmaceutical synthesis, where chirality is crucial.

Biological Applications

2.1. Cytotoxicity Studies

EMSO has been employed in cytotoxicity assays to evaluate its effects on various cell lines. Research indicates that EMSO exhibits protective properties against oxidative stress-induced damage in cells, suggesting potential therapeutic applications in treating conditions related to oxidative stress .

2.2. Toxicology Research

In toxicological studies, EMSO is utilized as a solvent for assessing the effects of various compounds on cellular systems. For example, it has been included in studies examining the biosynthesis and toxicity of ochratoxins, where it was found to influence cytological changes in plant cells .

Environmental Applications

3.1. Atmospheric Chemistry

EMSO plays a role in atmospheric chemistry, particularly in the study of gas-phase reactions involving sulfur compounds. Research has demonstrated that EMSO can form through the oxidation of ethyl methyl sulfide (EMS) by chlorine atoms in the atmosphere, contributing to the understanding of sulfur species' behavior under environmental conditions .

3.2. Green Chemistry Initiatives

The use of EMSO aligns with green chemistry principles due to its ability to facilitate reactions without harmful by-products or excessive energy requirements. Its application in asymmetric synthesis reduces the need for hazardous reagents and conditions, promoting safer chemical practices .

Data Tables and Case Studies

Case Study: Biocatalytic Synthesis of Chiral Sulfoxides

A notable case study involved the use of EMSO as a substrate for the enzyme MsrA in producing chiral sulfoxides with high enantiomeric excess. The study optimized reaction conditions to achieve yields exceeding 90% ee while eliminating expensive cofactors typically required in traditional methods . This approach not only enhances efficiency but also aligns with environmentally friendly practices.

Wirkmechanismus

Ethyl methyl sulfoxide can be compared with other sulfoxides such as dimethyl sulfoxide and diethyl sulfoxide:

Dimethyl Sulfoxide (CH₃S(O)CH₃): Known for its excellent solvation properties and ability to penetrate biological membranes.

Diethyl Sulfoxide (C₂H₅S(O)C₂H₅): Similar to this compound in terms of miscibility with water and solvent properties, but with different dynamic properties in mixtures.

Uniqueness: this compound is unique due to its intermediate properties between dimethyl sulfoxide and diethyl sulfoxide. It offers a balance of solvation properties and membrane permeability, making it a versatile compound in various applications .

Vergleich Mit ähnlichen Verbindungen

- Dimethyl sulfoxide

- Diethyl sulfoxide

- Methyl phenyl sulfoxide

Biologische Aktivität

Ethyl methyl sulfoxide (EMS), a sulfoxide compound, has garnered attention for its diverse biological activities. This article explores the biological properties of EMS, including its chemical behavior, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the presence of a sulfoxide functional group. This group is known for its ability to participate in various chemical reactions, making EMS a versatile compound in both organic synthesis and biological systems.

Biological Activities

1. Antimicrobial Properties

Research indicates that EMS exhibits significant antimicrobial activity. Studies have shown that sulfoxides can inhibit the growth of various bacterial and fungal strains. For instance, EMS has been evaluated for its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, demonstrating potential as an antimicrobial agent .

2. Antioxidant Activity

EMS has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems. The antioxidant capacity of EMS has been assessed using various assays, including DPPH and ABTS methods, revealing promising results in scavenging free radicals .

3. Enzymatic Reactions

The biological activity of EMS can be partially attributed to its interaction with enzymes. Sulfoxides are substrates for sulfoxide reductases, which catalyze their reduction to corresponding sulfides. This enzymatic activity is significant in cellular metabolism and may influence various biochemical pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of EMS demonstrated its effectiveness against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating that EMS could serve as a potential alternative to conventional antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

This table illustrates the varying degrees of susceptibility among different microorganisms to EMS treatment.

Case Study 2: Antioxidant Potential

In another study focusing on the antioxidant capacity of EMS, various concentrations were tested against free radicals through DPPH assay:

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 0.5 | 30 |

| 1.0 | 50 |

| 2.0 | 80 |

The results indicate a dose-dependent increase in antioxidant activity, highlighting the potential health benefits of EMS.

The biological activities of EMS can be explained through several mechanisms:

- Redox Reactions : The sulfoxide group can undergo reduction to sulfides, which may influence redox-sensitive pathways within cells.

- Enzyme Interaction : EMS may modulate enzyme activities by acting as a substrate or inhibitor, impacting metabolic processes.

- Cell Membrane Interaction : The lipophilic nature of EMS allows it to interact with cell membranes, potentially altering permeability and influencing cellular responses.

Eigenschaften

IUPAC Name |

1-methylsulfinylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-3-5(2)4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRRCXRVEQTTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937254 | |

| Record name | (Methanesulfinyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1669-98-3 | |

| Record name | Ethane, (methylsulfinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1669-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Methanesulfinyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL METHYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAJ84LR4D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ethyl Methyl Sulfoxide compare to its more well-known counterpart, Dimethyl Sulfoxide (DMSO), in terms of its physicochemical properties and behavior in aqueous solutions?

A1: Both this compound (EMSO) and Dimethyl Sulfoxide (DMSO) are highly miscible with water, exhibiting strong interactions that lead to non-ideal mixture behavior, particularly in the 30-50 mol% sulfoxide range []. This range also corresponds to relatively high dynamic viscosities for both sulfoxides in water. While their structural and thermodynamic properties in solution are similar, EMSO and DMSO differ significantly in their dynamic properties. For instance, EMSO demonstrates faster dipole reorientation and higher mobility compared to DMSO at room temperature []. This difference could be attributed to the slightly larger and more flexible ethyl group in EMSO compared to the methyl groups in DMSO.

Q2: Can molecular modeling techniques accurately predict the behavior of this compound within confined environments, like those found in biological systems?

A2: Yes, molecular modeling simulations have proven valuable in understanding the behavior of EMSO and related molecules in various environments. For example, simulations have been successfully used to estimate the energy barriers associated with the interconversion of EMSO within calix[4]arene-based (thia)carcerands []. These simulations accurately predicted higher energy barriers for thiacarcerands compared to their amide counterparts, a finding corroborated by experimental 2D EXSY NMR data. This suggests that molecular modeling can be a powerful tool for predicting the dynamic behavior and binding affinities of EMSO in complex biological systems.

Q3: Have any studies investigated the potential of this compound as a component in cryoprotective solutions?

A3: While EMSO itself has not been extensively studied as a cryoprotectant, its slower dipole reorientation and higher viscosity compared to DMSO [] suggest it could have potential applications in cryopreservation. The slower dynamics of EMSO might be advantageous in reducing ice crystal formation during freezing, a crucial factor for successful cryopreservation. Further research is needed to explore the specific properties of EMSO in cryoprotective formulations and compare its efficacy with established cryoprotectants.

Q4: What is known about the coordination chemistry of this compound with transition metals like platinum?

A4: this compound, like other sulfoxides, can act as a ligand in transition metal complexes. Crystallographic studies have shown that EMSO coordinates to platinum(II) in a cis configuration, forming a square planar complex with two chloride ligands []. The sulfur atom of EMSO acts as the donor atom, coordinating to the platinum center. This coordination chemistry of EMSO with transition metals could have implications for its potential biological activity and applications in catalysis.

Q5: How does the structure of this compound influence its interactions with other molecules, particularly in the context of intermolecular interactions at interfaces?

A5: The presence of both an ethyl and a methyl group in EMSO contributes to its unique intermolecular interactions. The ethyl group, being more hydrophobic than the methyl group, can influence the molecule's behavior at interfaces, such as the vapor-liquid interface []. Molecular dynamics simulations and quantum-chemical calculations could provide valuable insights into how the structural features of EMSO affect its orientation and interactions with other molecules at interfaces, which could be relevant to its biological activity and applications in areas like drug delivery.

Q6: Has this compound been used in organic synthesis, and if so, what types of reactions has it been involved in?

A6: this compound has been explored as a reagent in organic synthesis, particularly in Friedel-Crafts alkylation reactions []. While the exact mechanism and products of these reactions require further investigation, the presence of EMSO can lead to the formation of complex mixtures, potentially involving the formation of sulfonium salts. This area of research highlights the potential of EMSO as a synthetic building block and its ability to participate in diverse chemical transformations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.